molecular formula C15H15N3O2S B10924590 N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]methanesulfonamide

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B10924590
M. Wt: 301.4 g/mol
InChI Key: WCNGWZFFDBQCRR-UHFFFAOYSA-N
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Description

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthylmethyl group attached to a pyrazole ring, which is further connected to a methanesulfonamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1-naphthylmethylamine with a pyrazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylmethyl alcohols.

Scientific Research Applications

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE has found applications in various scientific research areas:

Mechanism of Action

The mechanism by which N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to bacterial efflux pumps, preventing the expulsion of antimicrobial agents and thereby enhancing their efficacy . The compound’s structure allows it to fit into the active site of the efflux pump, blocking its function and leading to increased intracellular concentrations of antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE stands out due to its combined naphthylmethyl and pyrazole moieties, which confer unique chemical properties and biological activities. Unlike similar compounds, it has shown promising results as an efflux pump inhibitor, making it a valuable candidate for further research in combating antibiotic resistance.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]methanesulfonamide

InChI

InChI=1S/C15H15N3O2S/c1-21(19,20)17-15-9-10-18(16-15)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

WCNGWZFFDBQCRR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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